

# Application Note: Determination of Decoquinatate Residues in Animal Tissues by LC-MS/MS

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## Compound of Interest

Compound Name: Decoquinatate

Cat. No.: B1670147

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## Introduction

**Decoquinatate** is a quinolone-based coccidiostat widely used in veterinary medicine to prevent and treat coccidiosis in poultry and other livestock.[1][2] The use of this drug can lead to the presence of residues in edible tissues, necessitating sensitive and reliable analytical methods to ensure food safety and compliance with regulatory limits.[1][2] This application note details a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of **decoquinatate** residues in animal tissues, such as chicken muscle, liver, and kidney. The described protocol provides high sensitivity, specificity, and accuracy, making it suitable for routine monitoring and residue depletion studies.

## Principle

The method involves the extraction of **decoquinatate** from homogenized tissue samples using a liquid-liquid extraction (LLE) procedure with acetonitrile. The resulting extract is then purified using solid-phase extraction (SPE) to remove matrix interferences. The purified extract is analyzed by LC-MS/MS in the positive electrospray ionization (ESI+) mode, with detection and quantification performed using multiple reaction monitoring (MRM).

## Experimental Protocols

### Sample Preparation

The sample preparation protocol involves an initial extraction followed by a cleanup step.

**a. Extraction**

- Weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of acetonitrile to the tube.
- Homogenize the mixture using a vortex mixer at 1000 rpm for 1 minute.
- Centrifuge the sample for 15 minutes at 3600 g and 4°C.[3]
- Carefully collect the supernatant for the subsequent cleanup step.

**b. Solid-Phase Extraction (SPE) Cleanup**

- Condition an Oasis HLB SPE cartridge (3 cm<sup>3</sup>, 60 mg) by passing 3 mL of methanol followed by 3 mL of water.[3]
- Load the entire supernatant from the extraction step onto the conditioned SPE cartridge.[3]
- Wash the cartridge with 5 mL of 1.25% ammonia solution.[3]
- Dry the cartridge under vacuum for 2 minutes.[3]
- Elute the analyte with 5 mL of methanol.[3]
- Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of a 50:50 (v/v) methanol/water mixture.[3]
- Vortex the reconstituted sample and sonicate for 5 minutes before injection into the LC-MS/MS system.[3]

## LC-MS/MS Analysis

**a. Liquid Chromatography (LC) Conditions**

Parameter	Value
Column	XTerra C18 (or equivalent), 2.1 x 100 mm, 3.5 $\mu$ m
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	10 $\mu$ L
Column Temperature	30°C
Gradient Program	Time (min)
0.0	
1.0	
14.0	
20.0	
20.1	
22.0	

**b. Mass Spectrometry (MS) Conditions**

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Temperature	600°C
Nebulizer Gas	45 psi
Heater Gas	45 psi
Detection Mode	Multiple Reaction Monitoring (MRM)

**c. MRM Transitions for Decoquinatone**

Analyte	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Polarity
Decoquate	418	372	Positive
Decoquate (Qualifier)	418	288	Positive

## Data Presentation

The following tables summarize the quantitative data from method validation studies.

Table 1: Method Performance Characteristics

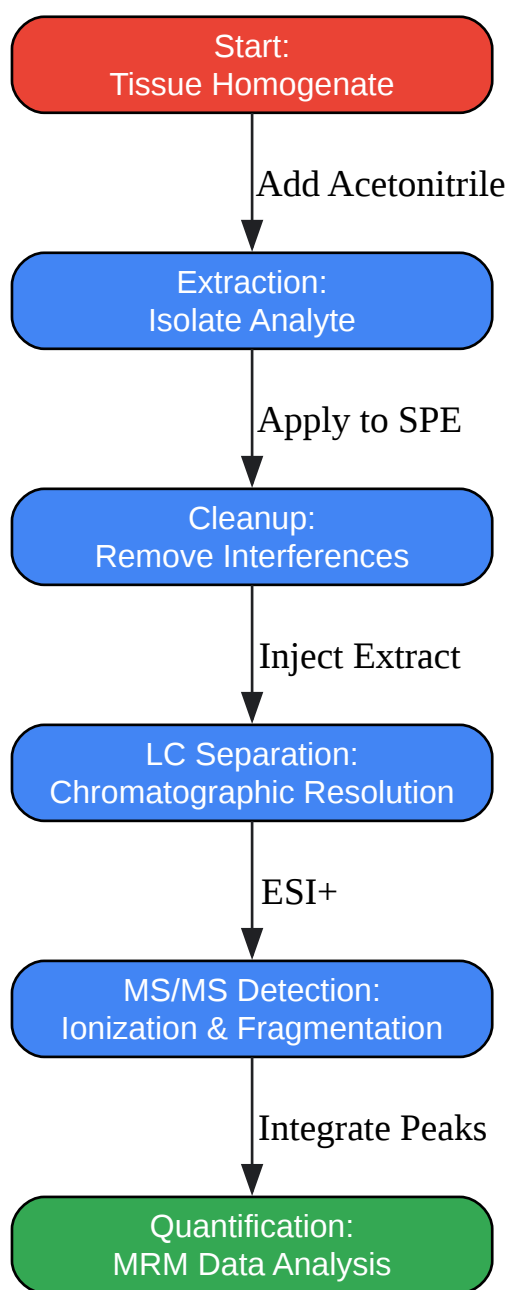
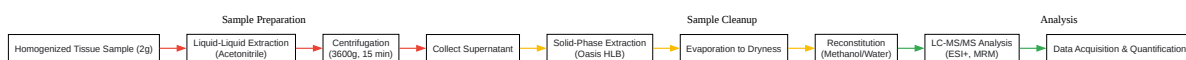
Parameter	Result
Linearity Range	1 - 200 µg/L
Correlation Coefficient (r <sup>2</sup> )	> 0.99
Limit of Detection (LOD)	0.25 - 1 µg/kg
Limit of Quantification (LOQ)	0.5 - 2.5 µg/kg

Table 2: Recovery and Precision in Chicken Tissues

Spiked Level (µg/kg)	Tissue	Recovery (%)	RSD (%)
1	Muscle	78.2 - 85.3	< 10.4
10	Muscle	90.5 - 107.4	< 15
100	Muscle	95.1 - 104.9	< 15
1	Liver	85.3 - 104.9	< 10.4
10	Liver	92.3 - 106.2	< 15
100	Liver	96.8 - 103.5	< 15

Data compiled from multiple sources for illustrative purposes.[4][5]

## Visualizations



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